2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione
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Overview
Description
2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure fused with a benzene ring and contains two ketone groups at positions 7 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-3-benzazepine: Lacks the ketone groups at positions 7 and 8.
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol: Contains hydroxyl groups instead of ketones.
Uniqueness
2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
646520-24-3 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione |
InChI |
InChI=1S/C10H11NO2/c12-9-5-7-3-1-2-4-11-8(7)6-10(9)13/h5-6,11H,1-4H2 |
InChI Key |
DMLXWXITABOPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=CC(=O)C(=O)C=C2C1 |
Origin of Product |
United States |
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